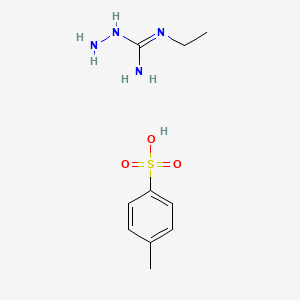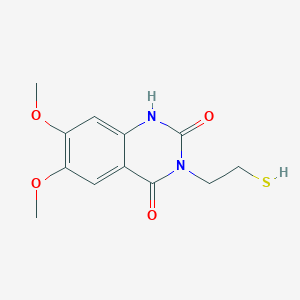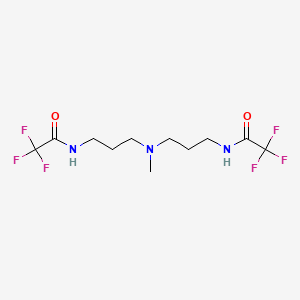
Propyl 4-(methylsulfanyl)-2-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 4-(methylsulfanyl)-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a propyl ester group, a methylsulfanyl group, and a nitro group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-(methylsulfanyl)-2-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of 4-(methylsulfanyl)benzoic acid to introduce the nitro group, followed by esterification with propanol to form the propyl ester. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and an acid catalyst for esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl 4-(methylsulfanyl)-2-nitrobenzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Sodium hydroxide (basic conditions), sulfuric acid (acidic conditions).
Major Products Formed
Oxidation: Propyl 4-(methylsulfinyl)-2-nitrobenzoate, Propyl 4-(methylsulfonyl)-2-nitrobenzoate.
Reduction: Propyl 4-(methylsulfanyl)-2-aminobenzoate.
Substitution: Various esters depending on the nucleophile used.
Applications De Recherche Scientifique
Propyl 4-(methylsulfanyl)-2-nitrobenzoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Propyl 4-(methylsulfanyl)-2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylsulfanyl group can also undergo metabolic transformations, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(methylsulfanyl)-2-nitrobenzoate
- Ethyl 4-(methylsulfanyl)-2-nitrobenzoate
- Butyl 4-(methylsulfanyl)-2-nitrobenzoate
Uniqueness
Propyl 4-(methylsulfanyl)-2-nitrobenzoate is unique due to its specific ester group, which influences its physical and chemical properties. The propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications compared to its methyl, ethyl, or butyl counterparts .
Propriétés
Numéro CAS |
138509-65-6 |
|---|---|
Formule moléculaire |
C11H13NO4S |
Poids moléculaire |
255.29 g/mol |
Nom IUPAC |
propyl 4-methylsulfanyl-2-nitrobenzoate |
InChI |
InChI=1S/C11H13NO4S/c1-3-6-16-11(13)9-5-4-8(17-2)7-10(9)12(14)15/h4-5,7H,3,6H2,1-2H3 |
Clé InChI |
MWDWFSLXEMGNMR-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=C(C=C(C=C1)SC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine](/img/structure/B14278758.png)

methanone](/img/structure/B14278765.png)


![2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B14278770.png)
![5,5'-(1,4-Phenylene)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B14278776.png)


![Methyl 3-methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14278792.png)
![1H-Tetrazole, 5-(methylsulfonyl)-1-[(4-nitrophenyl)methyl]-](/img/structure/B14278802.png)



